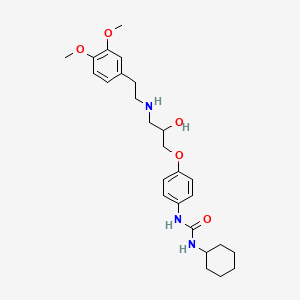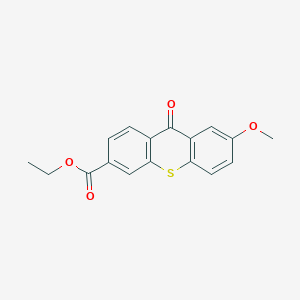
Ethyl 7-methoxy-9-oxo-9H-thioxanthene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-methoxy-9-oxo-9H-thioxanthene-3-carboxylate: is a chemical compound with the molecular formula C16H12O3S It belongs to the class of thioxanthenes, which are sulfur-containing heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-methoxy-9-oxo-9H-thioxanthene-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methoxy-9-oxo-9H-thioxanthene-3-carboxylic acid and ethyl alcohol.
Esterification Reaction: The carboxylic acid group of 7-methoxy-9-oxo-9H-thioxanthene-3-carboxylic acid is esterified with ethyl alcohol in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to form the ethyl ester.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-methoxy-9-oxo-9H-thioxanthene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted thioxanthenes.
Scientific Research Applications
Ethyl 7-methoxy-9-oxo-9H-thioxanthene-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thioxanthene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 7-methoxy-9-oxo-9H-thioxanthene-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in various biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Ethyl 7-methoxy-9-oxo-9H-thioxanthene-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 9-oxo-9H-thioxanthene-2-carboxylate: Similar structure but different substitution pattern.
2-Chlorothioxanthen-9-one: Contains a chlorine atom instead of a methoxy group.
2-Isopropyl-9H-thioxanthen-9-one: Contains an isopropyl group instead of a methoxy group.
Uniqueness
The presence of the methoxy group at the 7-position and the ethyl ester functionality at the 3-position makes this compound unique among thioxanthene derivatives. These structural features contribute to its distinct chemical and biological properties.
Properties
CAS No. |
77084-56-1 |
|---|---|
Molecular Formula |
C17H14O4S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
ethyl 7-methoxy-9-oxothioxanthene-3-carboxylate |
InChI |
InChI=1S/C17H14O4S/c1-3-21-17(19)10-4-6-12-15(8-10)22-14-7-5-11(20-2)9-13(14)16(12)18/h4-9H,3H2,1-2H3 |
InChI Key |
ZFWIVDKRDSZQRR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C(=O)C3=C(S2)C=CC(=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14435097.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B14435099.png)
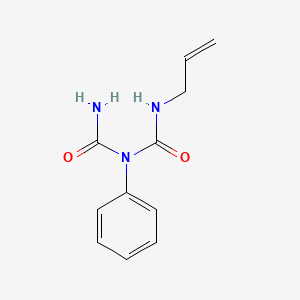

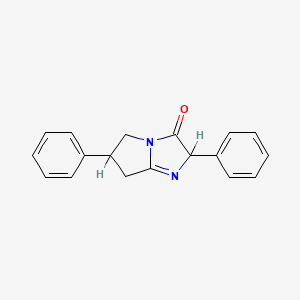

![1-Thia-4-azaspiro[2.3]hexan-5-one, 2,2-dimethyl-4,6,6-triphenyl-](/img/structure/B14435117.png)
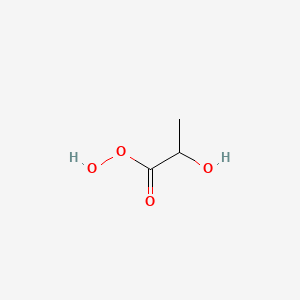
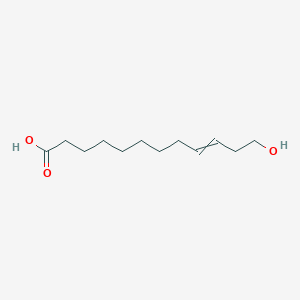
![Silane, (1,1-dimethylethyl)[(1-ethenyl-2-propenyl)oxy]dimethyl-](/img/structure/B14435143.png)

![1-[(Butylsulfanyl)methyl]-4-chlorobenzene](/img/structure/B14435157.png)
![1-[Methyl(nitroso)amino]butyl acetate](/img/structure/B14435158.png)
